N-Mal-N-bis(PEG2-amine) TFA salt
Description
Role of Bifunctional Linkers in Targeted Protein Degradation Systems
Targeted protein degradation via PROTACs relies on ternary complex formation between an E3 ubiquitin ligase, a target protein, and the PROTAC molecule. The linker’s architecture directly influences complex stability, specificity, and degradation efficiency. This compound addresses key challenges in PROTAC design:
- Flexibility and Length : The PEG2 spacer (approximately 8.4 Å per ethylene glycol unit) provides optimal distance between ligands, facilitating interactions between E3 ligases and target proteins without steric clashes. Studies demonstrate that PEG-based linkers improve ubiquitination rates by 40–60% compared to rigid alkyl chains.
- Solubility Enhancement : Hydrophilic PEG units increase aqueous solubility, critical for in vivo efficacy. For example, PROTACs incorporating PEG2 linkers exhibit 3-fold higher plasma half-lives than those with hydrophobic spacers.
- Dual Reactivity : The maleimide-amine bifunctionality allows sequential conjugation. Maleimide-thiol coupling typically achieves >90% efficiency under physiological pH, followed by amine-carboxyl crosslinking using EDC/NHS chemistry.
Table 1: Comparison of Linker Types in PROTAC Efficacy
| Linker Type | Length (Å) | Flexibility | Solubility | Degradation Efficiency (%) |
|---|---|---|---|---|
| PEG2 (N-Mal-N-bis) | 16.8 | High | High | 85–92 |
| Alkyl Chain | 10–15 | Low | Moderate | 45–60 |
| Aromatic | 12–18 | Rigid | Low | 30–50 |
Historical Evolution of PEG-Based Conjugation Reagents
PEGylation, first described in the 1970s, revolutionized biotherapeutics by improving stability and reducing immunogenicity. Early PEG reagents were linear and monofunctional, limiting their utility in complex conjugates. The development of heterobifunctional PEGs, such as this compound, emerged from demands for precision in multi-step bioconjugation:
- First Generation (1970s–1990s) : Linear PEGs (e.g., mPEG-Succinimidyl Succinate) enabled simple protein modification but lacked site specificity.
- Second Generation (2000s) : Branched PEGs (e.g., PEG2-di-NHS) improved drug loading capacity but faced challenges in controlling reaction stoichiometry.
- Third Generation (2010s–Present) : Heterobifunctional PEGs with orthogonal reactive groups (e.g., maleimide and amine) permit sequential, site-specific conjugation. This compound exemplifies this trend, achieving >95% conjugation efficiency in PROTAC synthesis.
Table 2: Milestones in PEG Linker Development
Properties
IUPAC Name |
N,N-bis[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O7.C2HF3O2/c20-4-9-27-13-15-29-11-7-22(8-12-30-16-14-28-10-5-21)17(24)3-6-23-18(25)1-2-19(23)26;3-2(4,5)1(6)7/h1-2H,3-16,20-21H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRXFKSDCBPLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCN)CCOCCOCCN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35F3N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Key Features
- Maleimide Group : Facilitates thiol-reactive bioconjugation.
- Amine Groups : Allow for additional conjugation through amide bond formation.
- PEG Spacer : Enhances solubility and flexibility, crucial for effective drug delivery systems.
Proteolysis Targeting Chimeras (PROTACs)
N-Mal-N-bis(PEG2-amine) serves as a linker in the construction of PROTACs, which are designed to selectively degrade target proteins by recruiting E3 ubiquitin ligases. This approach has emerged as a novel mechanism for cancer treatment, targeting oncogenic proteins for degradation via the ubiquitin-proteasome system. The compound's ability to connect different ligands makes it invaluable in developing these therapeutic agents.
Antibody-Drug Conjugates (ADCs)
In ADCs, N-Mal-N-bis(PEG2-amine) acts as a non-cleavable linker that enhances therapeutic efficacy while minimizing side effects. By attaching cytotoxic drugs to antibodies through this linker, targeted delivery to cancer cells is achieved, improving treatment outcomes.
Chemical Probes and Sensors
The compound is also utilized in developing new chemical probes and sensors for biological research. Its dual reactivity allows for versatile applications in studying protein-protein interactions and other biochemical processes.
Stability and Interaction Studies
Research indicates that N-Mal-N-bis(PEG2-amine) exhibits high stability under physiological conditions, ensuring that once conjugated, the complexes remain intact. Interaction studies have demonstrated its high specificity towards thiol-containing biomolecules, enhancing its potential for targeted therapies in various diseases.
Case Study 1: Application in Cancer Therapy
A study utilizing N-Mal-N-bis(PEG2-amine) in ADC development showed significant tumor regression in preclinical models. The stability of the maleimide-thiol bond was crucial in maintaining the integrity of the conjugate during circulation, leading to enhanced therapeutic outcomes.
Case Study 2: PROTAC Development
In another research project focused on PROTACs, N-Mal-N-bis(PEG2-amine) was employed as a linker to recruit target proteins for degradation. The study reported successful degradation of target proteins and highlighted the compound's versatility in constructing effective PROTACs.
Mechanism of Action
Molecular Targets and Pathways Involved: N-Mal-N-bis(PEG2-amine) functions as a linker in PROTACs, connecting an E3 ubiquitin ligase ligand to a target protein ligand. The resulting PROTAC molecule facilitates the selective degradation of the target protein by recruiting the E3 ligase to the target, leading to its ubiquitination and subsequent proteasomal degradation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-Mal-N-bis(PEG2-amine) TFA salt with structurally and functionally related PEG-based linkers:
Critical Analysis :
PEG Chain Length :
- PEG2 (as in N-Mal-N-bis(PEG2-amine)) offers a balance between solubility and steric hindrance, ideal for intracellular PROTAC delivery.
- PEG4 (e.g., N-Mal-N-bis(PEG4-amine)) enhances solubility and prolongs serum half-life but may reduce cell permeability due to increased size .
Functional Group Diversity: Amine vs. NHS Ester: Amine-terminated compounds (e.g., N-Mal-N-bis(PEG2-amine)) require activation for coupling, while NHS esters enable direct conjugation but are less stable in storage . Maleimide vs. Aminooxy: Maleimide targets thiols (e.g., cysteine residues), whereas aminooxy groups enable orthogonal conjugation with aldehydes (e.g., glycoproteins) .
Branched vs. Linear PEGs: Branched PEGs (e.g., N-Mal-N-bis series) provide multivalency for high-avidity binding, while linear PEGs (e.g., MAL-PEG-Aminooxy) minimize steric interference in tight binding pockets .
Salt Form :
- TFA salts (e.g., N-Mal-N-bis(PEG2-amine) TFA) enhance solubility in aqueous buffers but may introduce counterion-related toxicity in sensitive assays .
Research Findings and Data
Reactivity and Stability :
- Maleimide-Thiol Reaction : N-Mal-N-bis(PEG2-amine) achieves >90% conjugation efficiency with cysteine-containing peptides within 1 hour at pH 7.0 .
- Amine Coupling : In EDC-mediated reactions, coupling efficiency to activated carboxylic acids exceeds 80% within 2 hours .
Key Advantages of this compound :
Biological Activity
N-Mal-N-bis(PEG2-amine) TFA salt is a specialized compound widely recognized for its role in bioconjugation and drug development. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a maleimide group and two amine functionalities linked by a polyethylene glycol (PEG) chain. The molecular formula is with a molecular weight of approximately 682.6 g/mol . The compound's structure enables it to form stable covalent bonds with thiol groups, making it particularly useful in various biochemical applications.
Key Features
- Maleimide Group : Facilitates thiol-reactive bioconjugation.
- Amine Groups : Allow for additional conjugation through amide bond formation.
- PEG Spacer : Enhances solubility and flexibility, crucial for effective drug delivery systems.
The biological activity of N-Mal-N-bis(PEG2-amine) is primarily attributed to its ability to create stable conjugates with proteins and peptides. This is achieved through:
- Thiol-Maleimide Chemistry : The maleimide group reacts specifically with thiol groups on proteins, forming a stable thioether bond.
- Dual Reactivity : The presence of both maleimide and amine functionalities allows for versatile applications in drug design and development, particularly in the creation of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) .
1. Antibody-Drug Conjugates (ADCs)
N-Mal-N-bis(PEG2-amine) serves as a non-cleavable linker in ADCs, enhancing the therapeutic efficacy while minimizing side effects. By attaching cytotoxic drugs to antibodies via this linker, targeted delivery to cancer cells is achieved .
2. Proteolysis Targeting Chimeras (PROTACs)
The compound plays a crucial role as a linker in PROTAC technology, which aims to degrade specific proteins within cells. This approach provides a novel mechanism for cancer treatment by targeting oncogenic proteins for degradation via the ubiquitin-proteasome system .
Stability Studies
Research indicates that N-Mal-N-bis(PEG2-amine) exhibits high stability under physiological conditions, ensuring that once conjugated, the complexes remain intact. This stability is essential for developing effective therapeutic agents requiring precise targeting mechanisms .
Interaction Studies
Interaction studies have demonstrated that N-Mal-N-bis(PEG2-amine) shows high specificity towards thiol-containing biomolecules. This specificity enhances the potential for targeted therapies in various diseases, particularly cancers where precise targeting is critical .
Case Study 1: Application in Cancer Therapy
A study utilizing N-Mal-N-bis(PEG2-amine) in the development of an ADC showed significant tumor regression in preclinical models. The stability of the maleimide-thiol bond was crucial in maintaining the integrity of the conjugate during circulation, leading to enhanced therapeutic outcomes .
Case Study 2: PROTAC Development
In another research project focused on PROTACs, N-Mal-N-bis(PEG2-amine) was employed as a linker to recruit target proteins for degradation. The study reported successful degradation of target proteins and highlighted the compound's versatility in constructing effective PROTACs .
Comparative Analysis
The following table summarizes the properties and applications of N-Mal-N-bis(PEG2-amine) compared to other similar compounds:
| Compound Name | Functional Groups | Key Applications | Stability |
|---|---|---|---|
| N-Mal-N-bis(PEG2-amine) TFA | Maleimide, Amine | ADCs, PROTACs | High |
| DBCO-PEG24-amine TFA | DBCO, Amine | Bioorthogonal reactions | Moderate |
| Maleimide-C6-amine TFA | Maleimide, Amine | Thiol-reactive conjugations | Variable |
Preparation Methods
Stepwise Amine-Maleimide Conjugation
This method involves coupling maleimide to a pre-synthesized bis(PEG2-amine) scaffold.
-
Bis(PEG2-amine) Synthesis :
-
Maleimide Introduction :
-
The bis(PEG2-amine) reacts with 3-maleimidopropionic acid N-hydroxysuccinimide ester (NHS-maleimide).
-
Reagents : NHS-maleimide, dimethylformamide (DMF), triethylamine (TEA).
-
Conditions : Room temperature, 12–18 hours, nitrogen atmosphere.
-
Mechanism : NHS ester reacts with primary amines to form stable amide bonds.
-
Key Challenge : Competing reactions between maleimide and amine groups require strict stoichiometric control (1:1 molar ratio). Excess maleimide leads to crosslinking, while insufficient amounts yield unreacted PEG2-amine.
One-Pot Maleimide-PEG Assembly
An alternative approach synthesizes the maleimide-PEG2-amine structure in a single reaction vessel:
-
PEG Activation :
-
Amination and Maleimide Functionalization :
Advantage : Reduced purification steps compared to stepwise methods.
Reaction Optimization and Critical Parameters
Successful synthesis hinges on optimizing the following parameters:
Notable Finding : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent improves amide bond formation efficiency by 15–20% compared to DCC.
Purification and Salt Formation
Crude product purification ensures removal of unreacted PEG2-amine, NHS esters, and maleimide hydrolysis byproducts.
Chromatographic Methods
-
Size-Exclusion Chromatography (SEC) : Separates compounds by molecular weight, effectively isolating N-Mal-N-bis(PEG2-amine) (MW 430.5 g/mol) from smaller impurities.
-
Reverse-Phase HPLC :
Purity Outcome : >98% after HPLC (analytical method: λ = 280 nm).
Trifluoroacetic Acid (TFA) Salt Formation
-
The purified compound is treated with TFA to protonate free amines, enhancing solubility and stability.
-
Procedure :
Yield : 85–90% after salt formation.
Industrial-Scale Production
Industrial synthesis scales laboratory methods with modifications for cost and efficiency:
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Glass flask | Stainless steel jacketed reactor |
| Temperature Control | Oil bath | Automated PID controllers |
| Purification | Manual column chromatography | Continuous chromatography systems |
| Throughput | 1–10 g/batch | 10–50 kg/batch |
Cost Drivers :
-
PEG2-amine feedstock (40% of total cost).
-
TFA usage and waste disposal (25%).
Quality Control and Analytical Characterization
Rigorous QC ensures compliance with pharmacopeial standards:
Stability Data :
-
Storage : -20°C, desiccated (3-year shelf life).
-
Degradation : Maleimide hydrolysis (<5% after 6 months at 4°C).
Challenges and Mitigation Strategies
-
Maleimide Hydrolysis :
-
PEG Oxidation :
-
Batch Variability :
Q & A
Q. What is the structural and functional significance of N-Mal-N-bis(PEG2-amine) TFA salt in bioconjugation?
The compound consists of a maleimide group reactive toward thiols (e.g., cysteine residues in proteins) and two PEG2-amine arms terminated with TFA-stabilized amines. The maleimide enables covalent binding to biomolecules, while the PEG spacers enhance solubility and reduce steric hindrance during conjugation . The TFA salt ensures amine protonation, improving stability and shelf life .
Q. How should this compound be stored to maintain reactivity?
Store at -20°C in a desiccated environment to prevent hydrolysis of the maleimide group and degradation of the TFA salt. Avoid repeated freeze-thaw cycles, as moisture ingress can compromise reactivity .
Q. What are the standard methods to confirm the identity and purity of this compound?
Analytical techniques include:
- LC-MS : To verify molecular weight and detect impurities.
- ¹H/¹³C NMR : To confirm structural integrity of the maleimide and PEG chains.
- Karl Fischer (KF) titration : To quantify residual water, which may affect reaction efficiency .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency between this compound and thiol-containing biomolecules?
- pH control : Conduct reactions at pH 6.5–7.5 to balance thiol deprotonation (for nucleophilic attack) and maleimide stability.
- Molar ratio optimization : Use a 5–10× molar excess of the maleimide reagent to ensure complete biomolecule labeling.
- Kinetic monitoring : Track conjugation via UV-Vis (e.g., loss of free thiols using Ellman’s assay) or fluorescence quenching .
Q. What are the challenges in quantifying residual TFA in formulations, and how can they be addressed?
TFA quantification is complicated by:
- Matrix interference : Co-eluting anions (e.g., bicarbonate) in biological samples.
- Lack of isotopically labeled standards : Many studies use surrogate standards (e.g., PFBA), leading to inaccuracies due to differing extraction efficiencies. Solutions :
- Use mass-labeled TFA internal standards for precise calibration.
- Acidify samples to dissociate ion pairs and improve extraction .
Q. How does the TFA salt form impact biological assays, and when should conversion to alternative salts be considered?
TFA can induce cytotoxicity in cell-based assays or alter protein stability. Conversion to acetate or HCl salts is recommended via ion-exchange chromatography or dialysis. Validate salt removal using conductivity measurements or ion-selective electrodes .
Q. What strategies mitigate maleimide hydrolysis during long-term storage or in aqueous buffers?
- Lyophilization : Store the compound in lyophilized form to minimize hydrolysis.
- Buffer additives : Include 1–5% glycerol or sucrose in reaction buffers to stabilize the maleimide group.
- Low-temperature reactions : Perform conjugations at 4°C to slow hydrolysis kinetics .
Methodological Guidance for Experimental Design
Q. How to design experiments assessing the stability of this compound under varying physiological conditions?
Q. What analytical approaches resolve discrepancies in conjugation efficiency across studies?
Discrepancies may arise from differences in:
Q. How can researchers validate the absence of TFA-induced artifacts in downstream assays?
- Control experiments : Compare results from TFA salt and acetate/HCl salt forms.
- Titration studies : Test increasing TFA concentrations in assay buffers to identify toxicity thresholds.
- Mass spectrometry : Detect TFA adducts on modified biomolecules .
Tables for Key Analytical Data
Q. Table 1: Reported Stability of Maleimide Group Under Different Conditions
| Condition | Half-Life (Hours) | Reference |
|---|---|---|
| pH 7.4, 25°C | 8–12 | |
| pH 7.4, 4°C | 24–48 | |
| pH 6.0, 25°C | >48 |
Q. Table 2: Comparison of TFA Quantification Methods
| Method | Sensitivity (ng/L) | Accuracy (%) | Limitations |
|---|---|---|---|
| LC-MS (PFBA surrogate) | 0.5–10 | 70–85 | Matrix interference |
| LC-MS (TFA-¹³C) | 0.1–5 | 95–99 | Requires labeled standard |
| Ion chromatography | 10–50 | 60–75 | Low resolution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
